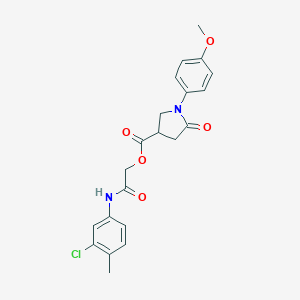
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMOP and is a pyrrolidine derivative.
Mécanisme D'action
The mechanism of action of CMOP is not well understood. However, studies have suggested that CMOP may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. CMOP has also been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CMOP has been reported to exhibit several biochemical and physiological effects. Studies have shown that CMOP can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CMOP has also been reported to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a class of lipid mediators that play a role in inflammation. CMOP has also been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMOP in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using CMOP in lab experiments include its complex synthesis method, its low yield, and its limited solubility in water.
Orientations Futures
There are several future directions for the research on CMOP. One direction is to explore the potential therapeutic applications of CMOP in various diseases such as cancer, inflammation, and bacterial infections. Another direction is to investigate the mechanism of action of CMOP and identify its molecular targets. Additionally, future research can focus on improving the synthesis method of CMOP and increasing its yield and solubility. Finally, the development of novel derivatives of CMOP with improved pharmacological properties can also be explored.
In conclusion, CMOP is a chemical compound with potential applications in various fields. Its anti-inflammatory, anti-tumor, and anti-bacterial activities make it a promising candidate for drug discovery. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CMOP is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylaniline with 2-oxoethyl-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. This reaction leads to the formation of CMOP. The purity and yield of CMOP can be improved by several purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CMOP has potential applications in various fields such as medicinal chemistry, drug discovery, and material science. CMOP has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Studies have also shown that CMOP can inhibit the growth of cancer cells and induce apoptosis. CMOP has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H21ClN2O5 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-13-3-4-15(10-18(13)22)23-19(25)12-29-21(27)14-9-20(26)24(11-14)16-5-7-17(28-2)8-6-16/h3-8,10,14H,9,11-12H2,1-2H3,(H,23,25) |
Clé InChI |
VIIJTOOBRGDTOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)

![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)




